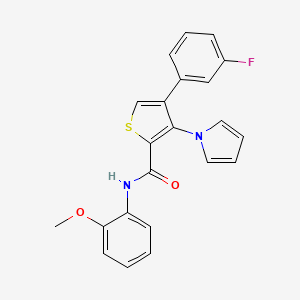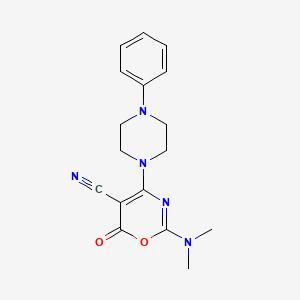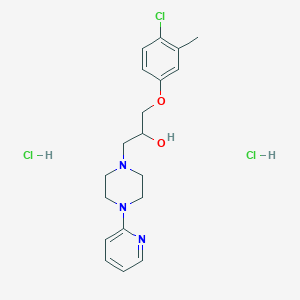![molecular formula C16H17N5O B2767580 (2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile CAS No. 1025281-25-7](/img/structure/B2767580.png)
(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile” is a chemical compound with the molecular formula C16H17N5O and a molecular weight of 295.346. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including compounds similar to the one , has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied, particularly in the context of their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles have garnered attention in drug discovery due to their versatile properties. The compound’s high chemical stability, aromatic character, and hydrogen bonding ability make it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this important scaffold, including:
- Strain-promoted azide-alkyne cycloaddition : This method avoids the need for metal catalysts and relies on strained cyclooctyne derivatives .
Fluorescent Imaging
Fluorescent 1,2,3-triazoles can be incorporated into probes for cellular imaging. Their unique properties allow visualization of specific cellular components, aiding in biological research and diagnostics.
Safety and Hazards
Zukünftige Richtungen
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Wirkmechanismus
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. Inhibition of this enzyme can lead to a decrease in estrogen production, which is a common strategy in the treatment of diseases such as breast cancer.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by binding to its active site . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens. The specific binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound affects the steroid biosynthesis pathway . This pathway is responsible for the production of various steroid hormones, including estrogens. By blocking the conversion of androgens to estrogens, the compound can disrupt the balance of these hormones, potentially leading to therapeutic effects in diseases driven by estrogen, such as certain types of cancer.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of estrogen production. By inhibiting the aromatase enzyme, the compound can reduce the levels of estrogens in the body . This can lead to a decrease in the growth and proliferation of estrogen-dependent cancer cells, making this compound a potential candidate for anticancer therapy .
Eigenschaften
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-16(2,3)15(22)12(8-17)9-19-13-4-6-14(7-5-13)21-11-18-10-20-21/h4-7,9-11,19H,1-3H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTKGZJSYJYWQC-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)N2C=NC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)N2C=NC=N2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2767498.png)
![4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine](/img/structure/B2767499.png)


![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile](/img/structure/B2767506.png)
![(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767507.png)


![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2767520.png)